Technical Guide: Synthesis of (4-Phthalimidomethylphenyl)boronic acid pinacol ester
Technical Guide: Synthesis of (4-Phthalimidomethylphenyl)boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of (4-Phthalimidomethylphenyl)boronic acid pinacol ester, a valuable building block in medicinal chemistry and organic synthesis. The document outlines a detailed experimental protocol, presents key quantitative data, and includes a visual representation of the synthetic workflow.
Introduction
(4-Phthalimidomethylphenyl)boronic acid pinacol ester, also known by its IUPAC name 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione, is a bifunctional molecule incorporating a phthalimide group and a boronic acid pinacol ester.[1] The phthalimide moiety serves as a masked primary amine, widely utilized in the Gabriel synthesis of amines. The boronic acid pinacol ester functionality is a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This combination makes the title compound a highly useful intermediate for the synthesis of complex molecules, including pharmacologically active compounds.
Synthetic Pathway
The synthesis of (4-Phthalimidomethylphenyl)boronic acid pinacol ester is achieved through a nucleophilic substitution reaction, a variant of the Gabriel synthesis. The reaction involves the N-alkylation of potassium phthalimide with a suitable electrophile, in this case, 4-(bromomethyl)phenylboronic acid pinacol ester.
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Caption: Synthetic route to the target compound.
Experimental Protocol
This section details a representative experimental procedure for the synthesis of (4-Phthalimidomethylphenyl)boronic acid pinacol ester.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-(Bromomethyl)phenylboronic acid pinacol ester | 138500-85-3 | C13H18BBrO2 | 297.00 |
| Potassium Phthalimide | 1074-82-4 | C8H4KNO2 | 185.22 |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | C3H7NO | 73.09 |
| Acetone, anhydrous | 67-64-1 | C3H6O | 58.08 |
| Potassium Carbonate, anhydrous | 584-08-7 | K2CO3 | 138.21 |
| Diethyl Ether | 60-29-7 | C4H10O | 74.12 |
| Water (distilled or deionized) | 7732-18-5 | H2O | 18.02 |
| Magnesium Sulfate, anhydrous | 7487-88-9 | MgSO4 | 120.37 |
3.2. Procedure
A common method for the N-alkylation of phthalimide involves reacting potassium phthalimide with an alkyl halide.[2] Based on established procedures for similar transformations, the following protocol can be applied.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(bromomethyl)phenylboronic acid pinacol ester (1.0 equivalent) and potassium phthalimide (1.0 to 1.2 equivalents).
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Solvent Addition: Add a suitable anhydrous solvent such as dimethylformamide (DMF) or acetone. The choice of solvent can influence reaction time and temperature. For instance, refluxing in dry acetone with potassium carbonate has been reported for a similar reaction.[3]
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Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary, but typically range from 1 to several hours. For example, a similar synthesis of N-(4-bromobenzyl) phthalimide was refluxed for 1 hour.[3]
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Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (potassium bromide) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.
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Purification: The crude product is typically purified by recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water, is often effective. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common choice.
Quantitative Data
The following table summarizes the key physical and chemical properties of the final product.
| Property | Value |
| Molecular Formula | C21H22BNO4 |
| Molecular Weight | 363.22 g/mol |
| Appearance | Solid |
| Purity | Typically >95% after purification |
| Storage Conditions | Store in a dry, sealed container at 2-8°C |
Characterization Data
The structure of (4-Phthalimidomethylphenyl)boronic acid pinacol ester can be confirmed by various spectroscopic methods.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. Expected signals would include those for the aromatic protons of the phthalimide and phenyl rings, the benzylic methylene protons, and the methyl protons of the pinacol group.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the phthalimide, the aromatic carbons, the benzylic carbon, and the carbons of the pinacol ester group.
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¹¹B NMR: The boron NMR spectrum will exhibit a characteristic signal for the tetracoordinate boron atom of the pinacol ester.
Logical Workflow
The following diagram illustrates the logical steps involved in the synthesis and purification of (4-Phthalimidomethylphenyl)boronic acid pinacol ester.
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Caption: Experimental workflow for the synthesis.
Safety Considerations
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Alkylating agents such as 4-(bromomethyl)phenylboronic acid pinacol ester are potentially hazardous and should be handled with care.
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Consult the Safety Data Sheets (SDS) for all reagents before use.
This technical guide provides a framework for the synthesis of (4-Phthalimidomethylphenyl)boronic acid pinacol ester. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and available equipment.
References
- 1. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)isoindoline-1,3-dione | C21H22BNO4 | CID 2773565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
